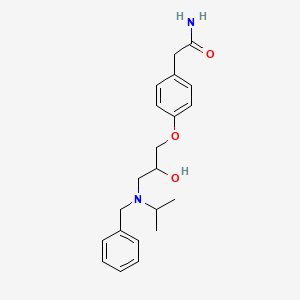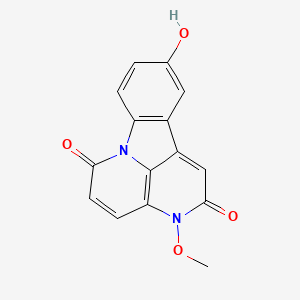
Acetic acid, 2,2',2'',2'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple acetic acid groups linked by a central ethanediyldiphosphinidyne moiety
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications. The production process likely involves specialized equipment and conditions to maintain the integrity of the compound.
化学反応の分析
Types of Reactions
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
科学的研究の応用
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound can be utilized in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- include:
Acetic acid: A simpler carboxylic acid with widespread use in various applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple acetic acid groups, used in various industrial and medical applications.
Acetic acid, 2-ethylhexyl ester: An ester derivative of acetic acid with applications in the production of plasticizers and solvents.
Uniqueness
The uniqueness of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- lies in its complex structure, which provides distinct chemical properties and reactivity compared to simpler acetic acid derivatives
特性
CAS番号 |
79497-89-5 |
|---|---|
分子式 |
C10H16O8P2 |
分子量 |
326.18 g/mol |
IUPAC名 |
2-[2-[bis(carboxymethyl)phosphanyl]ethyl-(carboxymethyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H16O8P2/c11-7(12)3-19(4-8(13)14)1-2-20(5-9(15)16)6-10(17)18/h1-6H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
PAHNSFYPJSANMA-UHFFFAOYSA-N |
正規SMILES |
C(CP(CC(=O)O)CC(=O)O)P(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
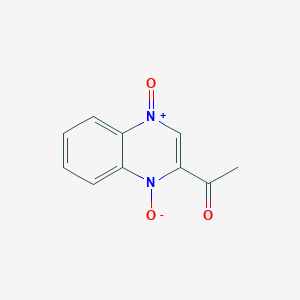


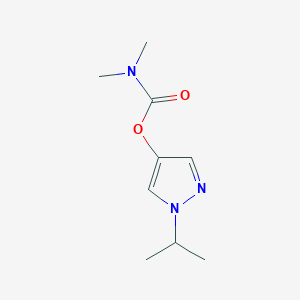
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

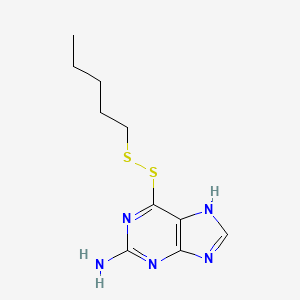
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)


